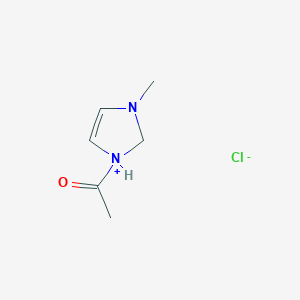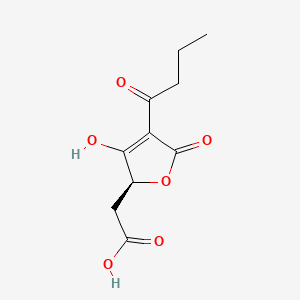![molecular formula C8H12 B14686361 Dispiro[2.1.2.1]octane CAS No. 25399-32-0](/img/structure/B14686361.png)
Dispiro[2.1.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[2.1.2.1]octane: is an organic compound with the molecular formula C8H12 and a molecular weight of 108.1809 g/mol It is characterized by its unique structure, which consists of two spiro-connected cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dispiro[2.1.2.1]octane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,3-dibromopropane with sodium metal in dry ether, leading to the formation of the spiro compound .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dispiro[2.1.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: The spiro structure allows for substitution reactions, where hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Dispiro[2.1.2.1]octane has several applications in scientific research, including:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Dispiro[2.1.2.1]octane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Spiro[2.2]pentane: Another spirocyclic compound with a different ring structure.
Spiro[3.3]heptane: A larger spirocyclic compound with additional carbon atoms in the rings.
Spiro[4.4]nonane: An even larger spirocyclic compound with more complex ring systems.
Uniqueness of Dispiro[2.1.2.1]octane: this compound is unique due to its compact structure and the presence of two spiro-connected cyclopropane rings. This gives it distinct chemical properties and reactivity compared to other spirocyclic compounds .
Properties
CAS No. |
25399-32-0 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
dispiro[2.1.25.13]octane |
InChI |
InChI=1S/C8H12/c1-2-7(1)5-8(6-7)3-4-8/h1-6H2 |
InChI Key |
CGEYHDBRZXGTLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC3(C2)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)




